molecular formula H2NOS- B086345 Sulfoximine CAS No. 14616-60-5

Sulfoximine

Número de catálogo: B086345
Número CAS: 14616-60-5
Peso molecular: 64.09 g/mol
Clave InChI: CDODTSOSQYHFPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfoximines are sulfur(VI)-based functional groups recognized as valuable, chemically stable motifs in modern medicinal chemistry and drug discovery research . These tetrahedral structures serve as versatile, multi-functional scaffolds and are considered attractive bioisosteres for sulfones, sulfonamides, and other common functional groups, allowing for fine-tuning of physicochemical properties in lead compound optimization . Their key research value is highlighted by their incorporation into several clinical-stage kinase inhibitors, such as the pan-CDK inhibitor roniciclib (BAY 1000394), the P-TEFb inhibitor BAY 1143572, and the ATR kinase inhibitor ceralasertib (AZD6738) . Studies demonstrate that sulfoximine analogues of marketed drugs can improve metabolic stability and offer a unique vector for diversification in structure-activity relationship (SAR) studies . Our portfolio offers high-purity this compound reagents to support innovative research in these areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

Número CAS

14616-60-5

Fórmula molecular

H2NOS-

Peso molecular

64.09 g/mol

InChI

InChI=1S/H2NOS/c1-3-2/h1,3H/q-1

Clave InChI

CDODTSOSQYHFPJ-UHFFFAOYSA-N

SMILES

N=[SH-]=O

SMILES canónico

N=[SH-]=O

Origen del producto

United States

Aplicaciones Científicas De Investigación

Bioisosteric Replacements

One of the primary applications of sulfoximines is their use as bioisosteres for other functional groups in medicinal compounds. They can replace sulfonamides and sulfones, offering improved pharmacokinetic profiles and reduced toxicity. For instance, the transition from sulfonamide to sulfoximine has been shown to enhance solubility and metabolic stability in several drug candidates .

Kinase Inhibitors

Sulfoximines have been utilized in the development of kinase inhibitors, which are crucial in cancer therapy. Notable examples include:

  • Roniciclib : A pan-CDK inhibitor that showed improved antiproliferative activity compared to its sulfone counterpart .
  • Ceralasertib : An ATR inhibitor with enhanced aqueous solubility and reduced lipophilicity due to the incorporation of a this compound moiety .

These compounds illustrate how sulfoximines can enhance therapeutic efficacy while minimizing side effects.

L-Buthionine this compound

L-Buthionine this compound is a well-studied compound known for its role as an inhibitor of gamma-glutamylcysteine synthetase, which is vital for glutathione biosynthesis. Its application in cancer treatment has been explored, particularly in enhancing the sensitivity of tumors to chemotherapeutic agents by depleting intracellular glutathione levels .

Sudexanox

Sudexanox is an oral prophylactic antiasthmatic agent developed using the this compound structure for bioisosteric replacements. Its clinical trials demonstrated its potential effectiveness compared to traditional treatments .

Synthesis and Functionalization

The synthesis of sulfoximines has been optimized through various methods, including rhodium-catalyzed reactions that allow for efficient incorporation into complex molecular frameworks . Recent advancements have focused on developing chiral sulfoximines that serve as reactive warheads in targeted therapies .

Comparative Data Table

The following table summarizes key properties and therapeutic applications of selected this compound-containing compounds:

CompoundTarget DiseaseMechanismKey Properties
RoniciclibCancerCDK inhibitionImproved potency, reduced toxicity
CeralasertibCancerATR inhibitionEnhanced solubility
L-Buthionine this compoundCancerGlutathione depletionIncreases drug sensitivity
SudexanoxAsthmaBronchodilationOral bioavailability

Análisis De Reacciones Químicas

Hypervalent Iodine-Mediated NH Transfer Reactions

The NH transfer strategy using hypervalent iodine reagents enables direct conversion of sulfoxides and sulfides to sulfoximines. Key developments include:

  • Sulfoxide amination with PhI(OAc)₂ and ammonium carbamate in MeOH (0.4 M concentration) achieves 95% yield for NH-sulfoximines . The mechanism proceeds through transient iminoiodinane intermediates, detected via HRMS in flow systems .

  • Sulfide dual functionalization using 2 equivalents of PhI(OAc)₂ and NH₃ simultaneously introduces both NH and O groups, avoiding overoxidation to sulfones .

SubstrateReagentsConditionsProduct Yield
DiphenylsulfidePhI(OAc)₂, NH₃MeOH, 0°C, 15 min95%
CyclohexsulfoxidePhI(OAc)₂, NH₄HCO₃DCM, 3 h89%

Iron-Catalyzed Stereoselective NH Imidation

A breakthrough in asymmetric synthesis employs iron catalysts for dynamic kinetic resolution of racemic sulfoxides :

  • Fe(OTf)₃/(–)-L8 system achieves up to 99% ee through a relay catalysis mechanism combining:

    • Stereoselective NH transfer via iron-aminyl radical intermediates

    • Photocatalytic sulfoxide racemization (t₁/₂ = 15 min at 25°C)

  • Substrate scope includes aryl-alkyl and diaryl sulfoxides, though dialkyl derivatives show limited reactivity (29% yield, racemic) .

Key mechanistic insights :

  • Transition state analysis reveals C–H···π interactions between (–)-L8 ligand and substrates dictate enantioselectivity (ΔΔG‡ = 2.1 kcal/mol)

  • Hammett studies (ρ = +0.82) confirm electrophilic amination character

Post-Functionalization Reactions

NH-sulfoximines serve as versatile intermediates for diverse N-functionalization:

Reaction TypeReagentsYieldStereoretention
TrifluoromethylthiolationAgSCF₃, Selectfluor®92% Complete
CyanationTMSCN, Cu(OTf)₂85% Complete
PhosphorylationP(O)(OEt)₂Cl, NEt₃78% Complete

Mechanistic Advances

Recent studies elucidate critical reaction pathways:

  • Iodine-mediated systems :

    • Iodonium nitrene (PhI=NH) identified as active species through trapping experiments

    • ¹⁵N-labeling confirms direct NH transfer without scrambling

  • Iron-catalyzed systems :

    • Radical clock experiments support aminyl radical intermediacy (krad = 1.3×10⁸ M⁻¹s⁻¹)

    • BET (Back Electron Transfer) enables substrate racemization (Φ = 0.42 at 450 nm)

Synthetic Limitations and Solutions

Current challenges include:

  • Functional group tolerance : Protic groups (–OH, –NH₂) require protection (e.g., TFA)

  • Scale-up considerations : Flow chemistry improves safety in iodonium nitrene reactions

  • Substrate limitations : Electron-deficient sulfoxides show reduced reactivity (40-60% yields)

This comprehensive analysis demonstrates sulfoximines' evolving synthetic landscape, with hypervalent iodine and iron catalysis enabling precise control over NH transfer and stereochemistry. The development of robust post-functionalization methods further establishes sulfoximines as strategic intermediates in complex molecule synthesis.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Related Sulfur Compounds

Sulfoximines are compared below with structurally analogous sulfur-containing groups, such as sulfones, sulfonamides, sulfoxides, and sulfinamides.

Sulfoximine vs. Sulfone

  • Structural Differences : Sulfoximines feature an imine nitrogen, while sulfones have two oxygen atoms bonded to sulfur.
  • Physicochemical Properties : Sulfoximines exhibit superior metabolic stability and solubility in protic solvents compared to sulfones. For example, this compound derivative [15] showed a predicted hepatic clearance (CLb) of 0.06 L/h/kg in rat hepatocytes, significantly lower than the sulfone-containing AT7519 (CLb = 1.7 L/h/kg) .
  • Biological Activity: The tetrahedral geometry of sulfoximines allows better target engagement in enzyme inhibition. BAY 1000394, a this compound-based pan-CDK inhibitor, achieved nanomolar potency in preclinical studies, outperforming many sulfone derivatives .

This compound vs. Sulfonamide

  • Hydrogen-Bonding Capacity : Sulfoximines possess both NH and SO groups, enabling dual hydrogen-bond interactions, whereas sulfonamides lack the imine NH group.
  • Metabolic Stability : this compound analogues of palbociclib (CDK4/6 inhibitor) demonstrated improved metabolic stability in human liver microsomes (CLb = 0.06 L/h/kg) compared to their sulfonamide counterparts (CLb = 0.24 L/h/kg) .

This compound vs. Sulfoxide

  • Stereochemical Stability : Sulfoximines are configurationally stable at sulfur, unlike sulfoxides, which can racemize under physiological conditions .
  • Catalytic Applications : Sulfoximines serve as chiral ligands in asymmetric catalysis, offering higher enantioselectivity than sulfoxides in reactions like C–H functionalization .

This compound vs. Sulfinamide

  • Synthetic Accessibility : Sulfoximines are more synthetically tractable via metal-free protocols using ammonium carbamate and (diacetoxyiodo)benzene, whereas sulfinamides often require multistep syntheses .

Key Research Findings and Data Tables

Metabolic Stability Comparison

Compound CLb (Rat Hepatocytes) CLb (Human Microsomes)
This compound [15] 0.06 L/h/kg 0.06 L/h/kg
AT7519 (Sulfone) 1.7 L/h/kg 0.24 L/h/kg

Data from matched molecular pair analysis

Antiproliferative Activity

Compound CDK4 IC50 (nM) CDK6 IC50 (nM) MOLM-13 IC50 (nM)
Palbociclib 11 16 41
This compound 23 28 34 128
Ribociclib 10 39 89
This compound 26 120 480 1150

Adapted from kinase inhibition studies

Solubility and Permeability

Compound Aqueous Solubility (pH 6.5) PappA→B (nm/s)
Palbociclib 0.02 mM <2
This compound 23 0.05 mM <2
Fulvestrant 0.01 mM <2
This compound 33 0.03 mM <2

Equilibrium shake-flask method results

Métodos De Preparación

Mechanistic Foundations

The Bull-Luisi method, reported in 2016, revolutionized sulfoximine synthesis by employing bisacetoxyiodobenzene (BAIB) and ammonium carbamate under mild conditions. This approach leverages hypervalent iodine(III) reagents to generate iodonitrene intermediates (PhI=NH\text{PhI=NH}), which facilitate nitrogen transfer to sulfoxides (Scheme 1). Isotopic labeling using 15N^{15}\text{N}-ammonium acetate confirmed the ammonia source’s direct incorporation into the this compound backbone.

Substrate Scope and Functional Group Tolerance

The reaction exhibits broad compatibility with electron-rich and electron-deficient aryl sulfoxides, yielding NH-sulfoximines in 70–95% yields. Heterocyclic substrates, including pyridines and thiophenes, are tolerated, though indoles require modified conditions due to competing oxidation. Stereochemical fidelity is preserved, enabling the synthesis of enantioenriched sulfoximines from chiral sulfoxides.

Flow Chemistry Adaptations

Luisi’s flow system enhanced scalability, reducing BAIB equivalents from 2.5 to 1.5 while achieving 95% yield for phenyl methyl this compound at a 0.4 M concentration. Continuous operation at 0°C with a 15-minute residence time demonstrated a productivity of 1.34 g/h, highlighting industrial potential.

One-Pot Synthesis from Sulfides via Dual N/O Transfer

Chemoselective Reaction Design

Zheng and Xu’s 2016 method bypasses sulfoxide intermediates, directly converting sulfides to sulfoximines using BAIB and ammonium acetate. The reaction proceeds through sequential N- and O-transfer, with mechanistic studies suggesting either order is feasible (Scheme 2).

Solvent and Additive Effects

Methanol optimizes reaction kinetics, while micellar conditions (TPGS-750-M surfactant) enable aqueous-phase synthesis with a recyclable 3,4,5-trifluorophenyl iodine(III) reagent. Electrochemical variants, employing catalytic iodobenzene and anodic oxidation, further enhance sustainability.

Metal-Catalyzed Approaches

Rhodium-Catalyzed Imidation

Bolm’s rhodium-catalyzed system uses trifluoroacetamide iminoiodinane reagents to install protected nitrogen groups on sulfoxides. This method complements hypervalent iodine strategies, particularly for N-acylated sulfoximines.

Silver and Iron-Mediated Reactions

Silver nitrate facilitates N-trifluoroethylation, while iron chloride enables N-arylation under oxidative conditions. These protocols expand access to N-functionalized derivatives, critical for drug discovery.

Electrochemical and Continuous Flow Innovations

Anodic Oxidation Systems

Kong, Wang, and Xu developed an electrochemical method using trimethoxyiodobenzene, achieving sulfide-to-sulfoximine conversion with 80–90% yields. The approach minimizes stoichiometric oxidants, aligning with green chemistry principles.

Scalable Flow Platforms

Compared to batch processes, flow systems reduce reagent waste and improve temperature control, critical for exothermic reactions. A 30-minute residence time in methanol suffices for full conversion of challenging substrates like methionine sulfoxide.

Industrial Synthesis: Methionine this compound Case Study

Traditional Azide-Based Methods

The 1951 Bentley process employed sodium azide (NaN3\text{NaN}_3) in concentrated H2SO4\text{H}_2\text{SO}_4, yielding methionine this compound in 27% yield. Modern iterations using oleum (H2SO4SO3\text{H}_2\text{SO}_4 \cdot \text{SO}_3) at 25–50°C achieve 90–95% yields by minimizing water content.

Emerging Strategies: Sulfinyl Nitrenes and Sulfonimidamides

Unified Synthesis via Sulfinyl Nitrenes

The 2020 JACS study introduced sulfinyl nitrenes (R2S(O)N\text{R}_2\text{S(O)N}) as versatile intermediates for both sulfoximines and sulfonimidamides. DFT calculations revealed a stepwise mechanism involving intersystem crossing (ISC) to triplet states before nitrene transfer.

Acid-Mediated Rearrangements

Craven and Armstrong demonstrated that alkoxysulfane nitriles (R-S(O)(OR’)CN\text{R-S(O)(OR')CN}) rearrange to sulfonimidamides under acidic conditions, enabling N-functionalization for covalent inhibitors.

Comparative Analysis of this compound Synthesis Methods

Method Substrates Reagents Conditions Yield Range Advantages
Hypervalent iodineSulfoxidesBAIB, NH4OAc\text{NH}_4\text{OAc}RT, MeOH70–95%Broad scope, stereoretention
One-pot from sulfidesSulfidesBAIB, NH3\text{NH}_30–25°C, H2_2O/MeOH65–92%No sulfoxide isolation
ElectrochemicalSulfidesPhI, NH4OAc\text{NH}_4\text{OAc}Anodic oxidation80–90%Catalyst recycling, minimal waste
Azide processMethionine sulfoxideNaN3\text{NaN}_3, oleum25–50°C, H2SO4\text{H}_2\text{SO}_490–95%High-yield industrial method

Q & A

Basic: What is the established mechanism of action of sulfoximines like buthionine sulfoximine (BSO) in glutathione (GSH) depletion, and what experimental methodologies validate this?

Sulfoximines such as BSO act as irreversible inhibitors of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis. Methodologically, researchers validate this by:

  • In vitro assays : Treating cell lines (e.g., HT1080 sarcoma or SK-N-BE-2C neuroblastoma) with BSO (1–2 mM for 24–72 hours) and quantifying GSH depletion via HPLC or fluorometric assays .
  • Kinetic studies : Measuring enzyme inhibition constants (e.g., BSO’s IC50 of ~20 nM for γ-GCS) using purified enzyme preparations .
  • Oxidative stress induction : Monitoring reactive oxygen species (ROS) accumulation via fluorescent probes like DCFH-DA .

Basic: What are standardized protocols for assessing this compound efficacy in in vitro models, and what controls are essential?

Key protocols include:

  • Cell culture preparation : Use cancer cell lines (e.g., melanoma, ovarian) sensitive to GSH depletion. Pre-treat with BSO (0.5–2 mM) for 24 hours before exposure to chemotherapeutic agents .
  • Controls :
    • Negative: Untreated cells or vehicle controls (e.g., DMSO).
    • Positive: Cells treated with known GSH modulators (e.g., N-acetylcysteine).
    • Viability assays: Combine with MTT or Annexin V/PI staining to distinguish cytotoxicity from apoptosis .

Advanced: How can researchers reconcile contradictory data on this compound efficacy, such as variable IC50 values across studies?

Discrepancies arise from:

  • Cell-type specificity : Melanoma cells show higher sensitivity (IC50 = 1.9 μM) than ovarian tumors (29 μM) due to baseline GSH levels .
  • Assay conditions : Differences in incubation time, serum content, or co-treatment with pro-oxidants (e.g., cisplatin) alter outcomes .
  • Analytical methods : HPLC quantifies total GSH more accurately than colorimetric assays. Validate findings with orthogonal techniques (e.g., mass spectrometry) .

Advanced: What recent advancements in this compound synthesis address historical safety and practicality limitations?

Modern synthetic strategies focus on:

  • Azide-free nitrogenation : Using NH3 or amines with transition-metal catalysts (e.g., Rh, Cu) to avoid hazardous intermediates .
  • Enantioselective methods : Asymmetric oxidation of sulfides to sulfoximines via chiral auxiliaries or organocatalysts, critical for pharmacodynamic optimization .
  • One-pot multicomponent reactions : Streamlining synthesis of this compound derivatives with diverse substituents for structure-activity relationship (SAR) studies .

Advanced: How are sulfoximines utilized as bioisosteres in drug design, and what pharmacological advantages do they offer?

Sulfoximines serve as bioisosteres for carbonyl, sulfonyl, or phosphate groups by:

  • Hydrogen-bond donation : The this compound NH group mimics hydroxyl or amine motifs, enhancing target binding (e.g., interaction with Thr147 in RPE65 inhibitors) .
  • Metabolic stability : this compound’s resistance to enzymatic degradation improves pharmacokinetics, as seen in clinical candidates like (±)-RPE65-61 (IC50 = 80 nM) .
  • Case study : Replacing a sulfonyl group with this compound in emixustat analogs increased solubility and reduced off-target effects .

Basic: What analytical techniques are critical for confirming this compound identity and purity in experimental settings?

  • Chromatography : HPLC with UV detection (λ = 210–220 nm) or LC-MS for purity assessment .
  • Spectroscopy :
    • NMR: Characteristic this compound proton signals (e.g., NH at δ 4.5–5.5 ppm) .
    • IR: Stretching vibrations for S=O (~1050 cm⁻¹) and N–H (~3300 cm⁻¹) .
  • Elemental analysis : Verify C, H, N, S composition (e.g., BSO: C8H18N2O3S) .

Advanced: What strategies optimize this compound dosing in in vivo models to balance efficacy and toxicity?

  • Pharmacokinetic profiling : Continuous IV infusion (e.g., 300–600 mg/kg/day in mice) sustains plasma GSH depletion while minimizing acute toxicity .
  • Toxicity mitigation :
    • Co-administration of antioxidants (e.g., vitamin E) in non-target tissues .
    • Dose fractionation to avoid lethal convulsions observed at ≥6 mmol/kg .
  • Biomarker monitoring : Measure plasma GSH (<60% baseline) and liver enzymes (ALT/AST) to assess therapeutic window .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.